2-Amino-4,5-dichlorophenol

Description

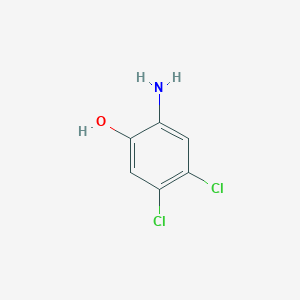

Structure

3D Structure

Properties

IUPAC Name |

2-amino-4,5-dichlorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2NO/c7-3-1-5(9)6(10)2-4(3)8/h1-2,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVIBWGFLURLRHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50182643 | |

| Record name | 2-Amino-4,5-dichlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50182643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28443-57-4 | |

| Record name | 2-Amino-4,5-dichlorophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028443574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-4,5-dichlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50182643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-4,5-dichlorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Amino-4,5-dichlorophenol chemical properties

An In-Depth Technical Guide to the Chemical Properties of 2-Amino-4,5-dichlorophenol for Advanced Research and Development

Introduction

This compound is a halogenated aromatic compound featuring amino and hydroxyl functional groups. As a substituted phenol and aniline, its chemical behavior is dictated by the interplay of these groups on the dichlorinated benzene ring. This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of its chemical and physical properties, analytical characterization, potential synthetic pathways, reactivity, toxicological profile, and applications. Its significance lies not only as a potential synthetic intermediate but also as a major metabolite of the renal toxicant 3,4-dichloroaniline, making its study critical for both synthetic chemistry and toxicology.[1] This document moves beyond a simple data sheet to offer insights into the causality behind its properties and the rationale for handling and analytical protocols.

Chapter 1: Molecular Identity and Physicochemical Properties

A precise understanding of a molecule's identity and physical characteristics is the foundation of all subsequent research and development. These properties influence reaction kinetics, solubility, formulation, and biological interactions.

Nomenclature and Structure

The systematic name for this compound is this compound. Its structure consists of a phenol ring substituted with an amino group at position 2 and chlorine atoms at positions 4 and 5. This arrangement of electron-donating (amino, hydroxyl) and electron-withdrawing (chloro) groups defines its unique chemical reactivity.

***```dot graph "2_Amino_4_5_dichlorophenol_Structure" { layout=neato; node [shape=plaintext]; edge [style=bold];

}``` Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

|---|

| IUPAC Name | this compound | |[2] | CAS Number | 28443-57-4 | |[2] | Molecular Formula | C₆H₅Cl₂NO | |[2] | SMILES | C1=C(C(=CC(=C1Cl)Cl)O)N | |[2] | InChI Key | UVIBWGFLURLRHR-UHFFFAOYSA-N | |[2] | Synonyms | 6-hydroxy-3,4-dichloroaniline, 3,4-dichloro-6-aminophenol | |[2]

Core Physicochemical Data

The physical properties of this compound are significantly influenced by intermolecular forces. The presence of both hydroxyl (-OH) and amino (-NH₂) groups allows for extensive hydrogen bonding, resulting in a relatively high melting point and boiling point for a molecule of its size. The chlorine atoms increase the molecular weight and polarity, contributing to its solid state at room temperature.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

|---|

| Molecular Weight | 178.01 g/mol | |[2] | Physical Form | Solid | | | Melting Point | 174-175 °C | | | Boiling Point | 309.1 °C at 760 mmHg | | | Flash Point | 170 °C | |

Chapter 2: Spectroscopic and Analytical Characterization

In any research or drug development setting, unambiguous confirmation of a chemical's identity and purity is non-negotiable. Spectroscopic and chromatographic techniques provide the necessary data to establish a complete chemical profile, ensuring the reliability of experimental results.

Expected Spectral Signatures

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the benzene ring. These would appear as singlets or narrowly split doublets. The protons of the -OH and -NH₂ groups would appear as broad singlets, with chemical shifts that are dependent on solvent and concentration.

-

¹³C NMR : The spectrum should display six signals for the aromatic carbons, with their chemical shifts influenced by the attached substituents. The carbons bonded to chlorine will be shifted downfield, while those bonded to the electron-donating -OH and -NH₂ groups will be shifted upfield relative to unsubstituted benzene.

-

-

Infrared (IR) Spectroscopy : The IR spectrum provides confirmation of the key functional groups. Expected characteristic absorption bands include:

-

Broad O-H stretching band around 3200-3600 cm⁻¹.

-

N-H stretching bands (a doublet for the primary amine) around 3300-3500 cm⁻¹.

-

C-O stretching around 1200-1260 cm⁻¹.

-

C-Cl stretching in the 600-800 cm⁻¹ region.

-

-

Mass Spectrometry (MS) : Mass spectrometry is crucial for confirming the molecular weight and elemental composition. The key feature in the mass spectrum of this compound is the isotopic pattern caused by the two chlorine atoms. The M+ peak (molecular ion) will be accompanied by an M+2 peak approximately 65% of its intensity and an M+4 peak approximately 10% of its intensity, which is a definitive signature for a dichlorinated compound.

Chromatographic Purity Assessment

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for assessing the purity of non-volatile organic compounds like this compound. The choice of a C18 column is based on its versatility for separating moderately polar compounds. A mobile phase consisting of an aqueous buffer and an organic modifier (like acetonitrile or methanol) allows for the fine-tuning of retention time. UV detection is effective due to the presence of the chromophoric benzene ring.

Caption: Workflow for RP-HPLC purity analysis.

Chapter 3: Synthesis and Reactivity Profile

Potential Synthetic Routes

While specific synthesis procedures for this compound are not widely published in readily available literature, a logical and common synthetic approach for aminophenols involves the reduction of a corresponding nitrophenol. A[5] plausible route would start with the nitration of 1,2-dichlorobenzene, followed by nucleophilic aromatic substitution to introduce a hydroxyl group, and finally, reduction of the nitro group. A more direct route would involve the selective reduction of 4,5-dichloro-2-nitrophenol.

Caption: Plausible synthetic route via reduction.

Chemical Reactivity

The reactivity of this compound is governed by its three functional components: the phenolic hydroxyl group, the aromatic amine, and the chlorinated benzene ring.

-

Phenolic Hydroxyl Group : This group is weakly acidic and can be deprotonated by a base. It is also a primary site for oxidation, which can lead to the formation of quinone-like structures. This redox activity is implicated in its mechanism of toxicity. *[1] Aromatic Amine Group : The amine is basic and nucleophilic. It will readily react with acids to form ammonium salts and can undergo standard amine reactions such as acylation and alkylation.

-

Aromatic Ring : The ring is activated towards electrophilic substitution by the strongly activating -OH and -NH₂ groups. However, the steric hindrance and deactivating nature of the two chlorine atoms will also influence the position and feasibility of further substitution.

-

Overall Stability : Like many aminophenols, this compound may be sensitive to prolonged exposure to air and light, which can cause oxidation and discoloration.

[6]### Chapter 4: Toxicological Profile and Safe Handling

A thorough understanding of a chemical's toxicological properties is paramount for ensuring laboratory safety and for evaluating its potential as a drug candidate or intermediate.

Known Toxicological Data

This compound is known to be directly toxic to renal cortical slices. I[1]ts cytotoxicity is believed to be at least partially mediated by a reactive intermediate, likely formed through redox cycling of the aminophenol moiety. This mechanism involves the generation of reactive oxygen species, which can lead to cellular damage. F[1]urthermore, it is a major hydroxylated metabolite of 3,4-dichloroaniline, a known nephrotoxic agent. T[1]he study of this metabolite is therefore critical to understanding the toxicity of the parent compound.

Hazard Identification

The compound is classified with several hazards according to the Globally Harmonized System (GHS).

[2]Table 3: GHS Hazard Classifications for this compound

| Hazard Code | Statement | Class |

|---|---|---|

| H302 | Harmful if swallowed | Acute Toxicity, Oral (Cat. 4) |

| H312 | Harmful in contact with skin | Acute Toxicity, Dermal (Cat. 4) |

| H332 | Harmful if inhaled | Acute Toxicity, Inhalation (Cat. 4) |

| H315 | Causes skin irritation | Skin Irritation (Cat. 2) |

| H319 | Causes serious eye irritation | Eye Irritation (Cat. 2) |

Laboratory Handling and Safety Protocols

Given its hazard profile, strict safety protocols must be followed when handling this compound. All work should be conducted in a certified chemical fume hood to prevent inhalation.

Caption: Key elements of the safe handling protocol.

Chapter 5: Applications in Drug Development and Research

Role as a Synthetic Building Block

The bifunctional nature of this compound, possessing both a nucleophilic amine and a phenolic hydroxyl group, makes it a potentially valuable scaffold in medicinal chemistry. These functional groups can be selectively modified to build more complex molecular architectures. For instance, related aminophenol isomers are used as key intermediates in the synthesis of pharmaceuticals, including anti-inflammatory and analgesic drugs. T[7]he dichlorinated core can also be exploited to modulate properties like lipophilicity or to block metabolic pathways.

Importance in Metabolic and Toxicological Studies

As the primary metabolite of 3,4-dichloroaniline, this compound is a crucial compound for toxicological research. I[1]n drug development, it is essential to synthesize and characterize the metabolites of a drug candidate to assess whether the parent drug or its metabolic byproducts are responsible for any observed toxicity. Understanding the chemical properties and biological activity of this metabolite helps to build a complete safety profile for the parent aniline compound.

Conclusion

This compound is a multifaceted chemical compound whose properties are of significant interest to both synthetic and toxicological sciences. Its well-defined physicochemical characteristics, combined with a reactive profile conferred by its amino, hydroxyl, and chloro substituents, mark it as a potentially useful intermediate. However, its demonstrated in-vitro toxicity necessitates stringent safety protocols during handling. For drug development professionals, its role as a key metabolite underscores the critical importance of studying metabolic pathways to ensure the safety and efficacy of new chemical entities. This guide provides the foundational knowledge required for the safe and effective use of this compound in an advanced research environment.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

International Labour Organization. ICSC 1652 - 2-AMINO-4-CHLOROPHENOL. [Link]

-

PubChem. 2-Amino-4,6-dichlorophenol. National Center for Biotechnology Information. [Link]

-

Valentovic, M. A., et al. (2002). Characterization of this compound (2A45CP) in vitro toxicity in renal cortical slices from male Fischer 344 rats. Toxicology Letters, 128(1-3), 223-230. [Link]

-

Antunes, D., et al. (2012). Determination of Chlorophenols in water by LC-MS/MS. Case study. Revista de Engenharia e Tecnologia, 4(2). [Link]

-

Dedhiya, P. P., et al. (2016). Determination of 2-amino-4-chlorophenol (related substance) in marketed formulations of Chlorzoxazone by RP-HPLC. Journal of Pharmacy and Applied Sciences, 3(2), 3-8. [Link]

-

PrepChem. Preparation of 2-amino-4-chlorophenol. [Link]

-

Patsnap. Synthesis method of 2, 6-dichloro-4-aminophenol. Eureka. [Link]

-

Abdelrahman, M. M., et al. (2020). Determination of Chlorzoxazone, Diclofenac Potassium, and Chlorzoxazone Toxic Degradation Product by Different Chromatographic Methods. Periodica Polytechnica Chemical Engineering, 64(2), 220-228. [Link]

-

PubChem. 4-Amino-2,6-dichlorophenol. National Center for Biotechnology Information. [Link]

-

ResearchGate. Determination of 2-amino-4-chlorophenol (related substance) in marketed formulations of Chlorzoxazone by RP-HPLC. [Link]

Sources

- 1. Characterization of this compound (2A45CP) in vitro toxicity in renal cortical slices from male Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C6H5Cl2NO | CID 3015415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. app.utu.ac.in [app.utu.ac.in]

- 4. researchgate.net [researchgate.net]

- 5. prepchem.com [prepchem.com]

- 6. 2-Amino-4,6-dichlorophenol | C6H5Cl2NO | CID 10699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

An In-Depth Technical Guide to 2-Amino-4,5-dichlorophenol (CAS: 28443-57-4)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-4,5-dichlorophenol (CAS No. 28443-57-4), a key chemical intermediate with significant potential in organic synthesis and pharmaceutical development. This document delves into the compound's fundamental physicochemical properties, outlines a robust, scientifically-grounded synthetic pathway, and explores its core reactivity, with a particular focus on its role as a precursor to bioactive benzoxazole scaffolds. Furthermore, this guide details essential analytical methodologies for characterization and quality control and discusses critical safety and handling protocols. The insights provided herein are intended to empower researchers and drug development professionals to effectively and safely utilize this versatile building block in their synthetic endeavors.

Introduction and Overview

This compound is a substituted aromatic compound featuring an aminophenol core with two chlorine atoms at the 4 and 5 positions of the benzene ring. Its unique trifunctional nature—possessing nucleophilic amino and hydroxyl groups alongside an electrophilically activatable aromatic ring—renders it a valuable and versatile intermediate in synthetic chemistry.[1] While it is used in the production of various chemicals, its primary significance for the intended audience of this guide lies in its application as a foundational scaffold for the construction of complex heterocyclic systems.

Notably, this compound serves as a critical starting material for the synthesis of substituted benzoxazoles, a class of heterocyclic compounds that are prevalent in medicinal chemistry and are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.[2] Understanding the properties and reactivity of this compound is therefore paramount for its effective application in the discovery and development of novel therapeutic agents. This guide aims to consolidate the available technical information and provide expert-driven insights into the practical application of this important chemical entity.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of a starting material is a prerequisite for its successful use in synthesis and process development. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 28443-57-4 | [1][2] |

| Molecular Formula | C₆H₅Cl₂NO | [1][2] |

| Molecular Weight | 178.02 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| Appearance | Solid (form may vary) | [2] |

| Melting Point | 174-175 °C | [2] |

| Boiling Point | 309.1 °C at 760 mmHg | [2] |

| Flash Point | 170 °C | |

| SMILES | C1=C(C(=CC(=C1Cl)Cl)O)N | [1] |

| InChI Key | UVIBWGFLURLRHR-UHFFFAOYSA-N | [1][2] |

Predicted Spectroscopic Data

While experimentally obtained spectra for this specific isomer are not widely published, standard spectroscopic principles allow for a reliable prediction of its key spectral features. This is invaluable for reaction monitoring and product confirmation.

-

¹H NMR Spectroscopy (Predicted): In a solvent such as DMSO-d₆, the ¹H NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the two non-equivalent aromatic protons. The protons of the amino (NH₂) and hydroxyl (OH) groups will appear as broad singlets, with chemical shifts that are dependent on solvent and concentration.

-

H-3: ~6.8 ppm (singlet)

-

H-6: ~7.1 ppm (singlet)

-

NH₂: ~4.5-5.5 ppm (broad singlet)

-

OH: ~9.0-10.0 ppm (broad singlet)

-

-

¹³C NMR Spectroscopy (Predicted): The ¹³C NMR spectrum will display six distinct signals for the aromatic carbons, with chemical shifts influenced by the attached functional groups.

-

C-1 (C-OH): ~145 ppm

-

C-2 (C-NH₂): ~138 ppm

-

C-3: ~116 ppm

-

C-4 (C-Cl): ~120 ppm

-

C-5 (C-Cl): ~125 ppm

-

C-6: ~118 ppm

-

-

Mass Spectrometry (MS): Electron Ionization (EI) mass spectrometry is expected to show a prominent molecular ion peak [M]⁺. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion and chlorine-containing fragments, with peaks at M, M+2, and M+4 in an approximate ratio of 9:6:1.

-

[M]⁺: m/z 177/179/181

-

Major Fragments: Loss of CO (m/z 149/151/153) and subsequent loss of HCl are plausible fragmentation pathways.

-

Synthesis of this compound

Proposed Synthetic Pathway: Reduction of 4,5-Dichloro-2-nitrophenol

The key to this synthesis is the regioselective nitration of 1,2-dichlorobenzene to yield 1,2-dichloro-4-nitrobenzene, followed by nucleophilic aromatic substitution to introduce the hydroxyl group, and finally, reduction of the nitro group. A more direct, though potentially lower-yielding, route would be the direct nitration of 3,4-dichlorophenol. The final reduction step is the most critical and can be achieved through several reliable methods.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Catalytic Hydrogenation

This protocol describes the reduction of 4,5-dichloro-2-nitrophenol using catalytic hydrogenation, a clean and efficient method that often results in high yields and purity.

Materials:

-

4,5-Dichloro-2-nitrophenol

-

Palladium on carbon (10% Pd/C)

-

Methanol or Ethanol

-

Hydrogen gas source

-

Parr shaker or similar hydrogenation apparatus

Procedure:

-

Vessel Preparation: Ensure the hydrogenation vessel is clean, dry, and purged with an inert gas (e.g., nitrogen or argon).

-

Charging the Reactor: To the vessel, add 4,5-dichloro-2-nitrophenol (1.0 eq). Add a suitable solvent such as methanol or ethanol to dissolve or suspend the starting material (approx. 10-20 mL per gram of substrate).

-

Catalyst Addition: Carefully add 10% Palladium on carbon (typically 1-5 mol%).

-

Causality: Palladium on carbon is a highly efficient catalyst for the reduction of aromatic nitro groups. The low catalyst loading is economical and simplifies workup. The reaction is heterogeneous, occurring on the surface of the catalyst.

-

-

Hydrogenation: Seal the reactor. Purge the system several times with hydrogen gas to remove all air. Pressurize the vessel with hydrogen gas (typically 50-100 psi, but this may require optimization).

-

Reaction: Begin vigorous agitation and heat the reaction mixture to a moderate temperature (e.g., 40-60 °C) if necessary to increase the reaction rate.

-

Self-Validation: The reaction progress can be monitored by the uptake of hydrogen gas. The reaction is complete when hydrogen consumption ceases. Alternatively, thin-layer chromatography (TLC) or HPLC can be used to monitor the disappearance of the starting material.

-

-

Workup: Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the system with an inert gas.

-

Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with additional solvent to ensure complete recovery of the product.

-

Causality: Celite is a diatomaceous earth filter aid that prevents the fine palladium particles from passing through the filter paper and contaminating the product.

-

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) if necessary.

Chemical Reactivity and Applications in Drug Development

The synthetic utility of this compound is primarily derived from the vicinal arrangement of its amino and hydroxyl groups, which makes it an ideal precursor for forming five-membered heterocyclic rings.

Core Reactivity: Synthesis of Benzoxazoles

The most important reaction for drug development professionals is the condensation of this compound with various carbonyl-containing compounds to form the benzoxazole scaffold. This reaction, known as the Phillips condensation or related variations, is a cornerstone of heterocyclic chemistry.

Caption: General scheme for benzoxazole synthesis.

This cyclization can be achieved by reacting this compound with a variety of partners, including:

-

Carboxylic Acids: Typically requires a condensing agent such as polyphosphoric acid (PPA) or Eaton's reagent at elevated temperatures.

-

Aldehydes: Often involves an initial condensation to form a Schiff base, followed by oxidative cyclization.

-

Acyl Chlorides or Anhydrides: Proceeds via initial N-acylation followed by acid- or base-catalyzed cyclization.

The resulting 5,6-dichloro-2-substituted-benzoxazoles are valuable intermediates. The chlorine atoms provide handles for further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.

Application in Pharmaceutical Research

Benzoxazole derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets. While specific drugs directly synthesized from CAS 28443-57-4 are not prominently disclosed in public literature, this starting material is strategically important for creating analogs of known benzoxazole-containing drugs.

Examples of marketed drugs containing the benzoxazole core include:

-

Flunoxaprofen and Benoxaprofen: Non-steroidal anti-inflammatory drugs (NSAIDs).

-

Chlorzoxazone: A muscle relaxant.

By using this compound, medicinal chemists can synthesize novel, chlorinated benzoxazole analogs. The introduction of chlorine atoms can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including:

-

Metabolic Stability: Halogens can block sites of metabolism, increasing the half-life of a drug.

-

Lipophilicity: Chlorine atoms increase lipophilicity, which can affect cell membrane permeability and protein binding.

-

Binding Affinity: The electronic and steric properties of chlorine can lead to new or enhanced interactions with a biological target.

Therefore, this compound is a critical tool for lead optimization and the exploration of new chemical space around the valuable benzoxazole pharmacophore.

Analytical Characterization

Robust analytical methods are essential for confirming the identity and purity of this compound and for monitoring its conversion in chemical reactions.

Proposed High-Performance Liquid Chromatography (HPLC) Method

Based on validated methods for similar chlorophenols, a reliable reversed-phase HPLC (RP-HPLC) method can be established for purity assessment and quantification.[3]

Proposed HPLC Parameters:

| Parameter | Recommended Condition | Rationale |

|---|---|---|

| Column | C18, 250 x 4.6 mm, 5 µm | Standard reversed-phase column providing good retention and resolution for aromatic compounds. |

| Mobile Phase | Acetonitrile:Water:Acetic Acid (e.g., 70:30:1 v/v/v) | A common mobile phase for acidic phenols, providing good peak shape. The ratio may require optimization. |

| Flow Rate | 1.0 - 1.5 mL/min | Standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure. |

| Detection | UV at 280 nm | Aromatic compounds typically have strong absorbance in this region. A full UV scan should be performed on a reference standard to determine the optimal wavelength. |

| Injection Volume | 10 µL | Standard injection volume. |

| Column Temp. | 25-30 °C | Controlled temperature ensures reproducible retention times. |

Method Validation (Self-Validating System): For use in a regulated environment, this method must be validated according to ICH guidelines.[3] This would involve assessing:

-

Specificity: Ensuring no interference from impurities or degradation products.

-

Linearity: Demonstrating a linear relationship between concentration and detector response over a defined range.

-

Accuracy: Measuring the recovery of a known amount of analyte spiked into a sample matrix.

-

Precision: Assessing repeatability (intra-day) and intermediate precision (inter-day, different analyst/instrument).

-

Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determining the lowest concentration that can be reliably detected and quantified.

Safety, Handling, and Storage

This compound is classified as a hazardous substance and must be handled with appropriate precautions.

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures:

| Aspect | Recommendation | Rationale |

|---|---|---|

| Handling | Handle in a well-ventilated fume hood. Avoid generating dust. Wear appropriate Personal Protective Equipment (PPE). | Prevents inhalation of dust and vapors. PPE protects skin and eyes from direct contact. |

| PPE | Nitrile gloves, safety glasses with side shields or goggles, and a lab coat are mandatory. A respirator may be required for handling large quantities. | Provides a barrier against chemical exposure. |

| Storage | Store in a tightly sealed container in a cool, dry, dark place.[2] Storing under an inert atmosphere (e.g., nitrogen) is recommended to prevent oxidation.[2] | Protects the compound from moisture, light, and air, which can cause degradation. |

| Disposal | Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste. | Ensures environmental protection and compliance with safety regulations. |

Toxicological Information: this compound is a major metabolite of the renal toxicant 3,4-dichloroaniline.[4] Studies have shown that it is directly toxic to renal cortical slices in vitro, with its cytotoxicity likely mediated by a reactive intermediate.[4] This underscores the importance of minimizing exposure during handling.

Conclusion

This compound (CAS 28443-57-4) is a synthetically valuable building block, particularly for the construction of 5,6-dichlorobenzoxazole derivatives. Its well-defined physicochemical properties, coupled with a straightforward (though not formally published) synthetic route via the reduction of its nitro-precursor, make it an accessible intermediate for research and development. The true value of this compound for drug discovery professionals lies in its ability to serve as a scaffold for generating novel, halogenated analogs of biologically active benzoxazoles, thereby enabling the exploration of new chemical space and the optimization of lead compounds. Adherence to strict safety protocols is essential when handling this compound due to its inherent toxicity. This guide provides the foundational knowledge and practical insights necessary for the effective and safe utilization of this compound in a research and drug development setting.

References

-

Valentovic, M. A., Ball, J. G., Anestis, D. K., & Rankin, G. O. (2002). Characterization of this compound (2A45CP) in vitro toxicity in renal cortical slices from male Fischer 344 rats. Toxicology Letters, 127(1-3), 223-230. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3015415, this compound. Retrieved from [Link]

-

The Royal Society of Chemistry. (2020). S1 Supplementary Information Convenient conversion of hazardous nitrobenzene derivatives to aniline analogues by Ag nanoparticle. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 2-amino-4-chlorophenol. Retrieved from [Link]

-

PatSnap. (n.d.). Synthesis method of 2, 6-dichloro-4-aminophenol - Eureka. Retrieved from [Link]

-

Dedhiya, P. P., Patel, N. G., Vyas, R. H., Shah, D. R., & Shah, S. A. (2016). Determination of 2-amino-4-chlorophenol (related substance) in marketed formulations of Chlorzoxazone by RP-HPLC. Journal of Pharmacy and Applied Sciences, 3(2), 33-37. Retrieved from [Link]

Sources

- 1. This compound | C6H5Cl2NO | CID 3015415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 28443-57-4 [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. Characterization of this compound (2A45CP) in vitro toxicity in renal cortical slices from male Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Amino-4,5-dichlorophenol: Structure, Synthesis, and Scientific Applications

Abstract

This technical guide provides a comprehensive analysis of 2-Amino-4,5-dichlorophenol (CAS No: 28443-57-4), a halogenated aromatic compound of significant interest in synthetic chemistry. We will explore its core molecular structure, physicochemical properties, and the spectroscopic signatures used for its characterization. The narrative emphasizes the causality behind its synthesis and reactivity, positioning the molecule as a versatile intermediate for chemical and pharmaceutical research. Furthermore, this document provides a critical overview of its toxicological profile and outlines detailed protocols for its synthesis and safe handling, offering a holistic resource for researchers, scientists, and drug development professionals.

Molecular Structure and Physicochemical Identity

This compound is a substituted phenol containing an amino group and two chlorine atoms on the benzene ring. The specific arrangement of these functional groups dictates its chemical behavior and potential applications. The IUPAC name, this compound, precisely defines the locations of the substituents: an amino group at position 2, and chlorine atoms at positions 4 and 5, relative to the hydroxyl group at position 1.[1]

Caption: 2D structure of this compound.

This unique substitution pattern, featuring electron-donating amino and hydroxyl groups alongside electron-withdrawing chloro groups, creates a distinct electronic profile that influences its reactivity and potential as a precursor in multi-step syntheses.

Core Identifiers and Properties

Quantitative data for this compound are summarized below, providing a foundational reference for experimental design.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 28443-57-4 | [1] |

| Molecular Formula | C₆H₅Cl₂NO | [1] |

| Molecular Weight | 178.02 g/mol | |

| Appearance | Solid | |

| Melting Point | 174-175 °C | |

| Boiling Point | 309.1 °C at 760 mmHg | |

| SMILES | C1=C(C(=CC(=C1Cl)Cl)O)N | [1] |

| InChIKey | UVIBWGFLURLRHR-UHFFFAOYSA-N | [1] |

| Storage Conditions | 4°C, protect from light, store under nitrogen |

The specified storage conditions suggest that the compound is susceptible to degradation via oxidation or light-induced reactions, a common characteristic for aminophenols.

Spectroscopic and Analytical Characterization

While specific spectral data are proprietary to manufacturers, the structure of this compound allows for the prediction of its characteristic spectroscopic signatures. These predictions are crucial for researchers to verify the identity and purity of the compound following synthesis or purification.

-

¹H NMR (Proton NMR): The aromatic region would be expected to show two singlets, corresponding to the two non-equivalent protons on the benzene ring. The chemical shifts would be influenced by the neighboring substituents. Additionally, broad signals corresponding to the protons of the -NH₂ and -OH groups would be observable; their chemical shifts are highly dependent on the solvent and concentration.

-

¹³C NMR (Carbon NMR): Six distinct signals would be expected for the six carbons of the benzene ring. The carbons bonded to the electronegative oxygen, nitrogen, and chlorine atoms would appear at characteristic downfield shifts.

-

IR (Infrared) Spectroscopy: The spectrum would be characterized by strong, broad absorption bands for the O-H stretch of the phenol and medium N-H stretching bands for the primary amine. Characteristic C-Cl stretching and aromatic C=C bending frequencies would also be prominent.

-

MS (Mass Spectrometry): The mass spectrum would show a molecular ion peak (M⁺) at m/z 177. Due to the presence of two chlorine atoms, a characteristic isotopic pattern would be observed for the molecular ion, with M+2 and M+4 peaks corresponding to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

Synthesis and Chemical Reactivity

This compound is primarily a synthetic intermediate, and its preparation is a key step for accessing more complex molecules. A common and logical synthetic route involves the reduction of its nitro-analogue, 4,5-dichloro-2-nitrophenol.

Synthetic Workflow Overview

The transformation from a nitrophenol to an aminophenol is a fundamental reaction in organic synthesis. The choice of reducing agent is critical and is often determined by factors such as cost, safety, and functional group tolerance. The Béchamp reduction, which uses iron metal in an acidic medium, is a classic and effective method for this type of conversion.

Caption: General workflow for the synthesis of this compound.

Exemplary Synthetic Protocol: Béchamp Reduction

This protocol is adapted from established methods for the reduction of related nitrophenols and serves as a robust starting point for laboratory synthesis.[2]

Objective: To synthesize this compound from 4,5-dichloro-2-nitrophenol.

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, charge finely powdered iron shavings (e.g., 3 molar equivalents), water, and a small amount of hydrochloric or acetic acid (e.g., 0.25 molar equivalents).

-

Initiation: Heat the mixture to near boiling in a water bath with vigorous stirring.

-

Addition of Precursor: Slowly add 4,5-dichloro-2-nitrophenol (1 molar equivalent) in portions over 1-1.5 hours to control the exothermic reaction.

-

Reaction and Monitoring: Continue heating and stirring for an additional 1-2 hours after the addition is complete. The reaction progress can be monitored by the disappearance of the yellow color of the nitrophenol. A spot on a filter paper should appear nearly colorless.[2]

-

Isolation: While still hot, carefully make the reaction mixture basic with a sodium carbonate or sodium hydroxide solution. This precipitates iron salts as hydroxides and dissolves the phenolic product as its sodium salt.

-

Filtration: Filter the hot mixture by suction to remove the iron sludge. Wash the sludge thoroughly with hot water to recover all the product.

-

Precipitation: Combine the filtrate and washings. While warm, carefully acidify with concentrated hydrochloric acid until the solution is just acidic to litmus paper. The product will precipitate out of the solution.

-

Purification: Cool the mixture in an ice bath to complete precipitation. Collect the solid product by vacuum filtration, wash with cold water, and dry. For higher purity, the crude product can be recrystallized from a suitable solvent system like ethanol/water.

-

Validation: Confirm the identity and purity of the final product by measuring its melting point and acquiring spectroscopic data (NMR, IR). The melting point should be sharp and consistent with the literature value (174-175 °C).

Applications in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a valuable building block in medicinal chemistry and materials science. Its utility stems from the three distinct functional groups that can be selectively modified.

-

Scaffold for Synthesis: The aromatic amine can undergo a wide range of reactions, including diazotization, acylation, and alkylation, to build more complex molecular architectures.

-

Precursor to Heterocycles: It is a suitable starting material for the synthesis of benzoxazoles and other heterocyclic systems, which are common motifs in pharmacologically active compounds.

-

Intermediate in Agrochemicals and Dyes: Halogenated aminophenols are frequently used in the synthesis of pesticides and specialized dyes.

Its role as a major metabolite of the renal toxicant 3,4-dichloroaniline also makes it a critical compound for toxicological studies aimed at understanding mechanisms of chemical-induced nephrotoxicity.[3]

Toxicological Profile and Safety Imperatives

A thorough understanding of the toxicological profile of any chemical intermediate is paramount for its safe handling and for assessing the risk of any downstream products.

Known Hazards and Toxicity

Studies have shown that this compound is directly toxic to renal cortical slices, causing a concentration- and time-dependent increase in lactate dehydrogenase (LDH) leakage, which is an indicator of cell damage.[3] The mechanism of toxicity is believed to involve mediation by a reactive intermediate, as pretreatment with antioxidants like glutathione or ascorbic acid was found to reduce its cytotoxicity.[3] This intrinsic toxicity underscores the need for stringent safety measures during its handling.

| Hazard Class | GHS Classification | Statement | Source(s) |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [1] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [1] |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | [1] |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |

Safe Handling Protocol

-

Engineering Controls: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust.

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.

-

Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid. Wash hands thoroughly after handling.

-

Spill Response: In case of a spill, sweep up the solid material carefully, avoiding dust generation. Place it in a sealed container for proper disposal.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound is a structurally defined chemical intermediate with significant potential in synthetic organic chemistry. Its value lies in the versatile reactivity of its amino, hydroxyl, and chloro substituents, which allows it to serve as a foundational building block for more complex molecules in pharmaceutical and industrial research. However, its utility is coupled with a significant toxicological profile, particularly concerning nephrotoxicity, which necessitates rigorous adherence to safety protocols. This guide provides the foundational knowledge required for researchers to confidently and safely incorporate this compound into their scientific endeavors.

References

-

Valentovic, M. A., et al. (2002). Characterization of this compound (2A45CP) in vitro toxicity in renal cortical slices from male Fischer 344 rats. Toxicology Letters, 127(1-3), 223-230. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]

-

International Labour Organization. (2023). ICSC 1652 - 2-AMINO-4-CHLOROPHENOL. Retrieved from [Link]

-

IARC Working Group. (2018). SOME NITROBENZENES AND OTHER INDUSTRIAL CHEMICALS. IARC Publications. Retrieved from [Link]

-

Michałowicz, J., & Duda, W. (2007). Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. PMC - NIH. Retrieved from [Link]

-

PubChem. (n.d.). 4-Amino-2,5-dichlorophenol. National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]

-

New Jersey Department of Health. (1998). HAZARD SUMMARY: 2-AMINO-4-CHLOROPHENOL. Retrieved from [Link]

-

Quick Company. (n.d.). Improved Processes For Preparing 4 Chloro 2 Amino Phenol And. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-4,6-dichlorophenol. National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]

-

Patsnap. (n.d.). Synthesis method of 2, 6-dichloro-4-aminophenol. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 2-amino-4-chlorophenol. Retrieved from [Link]

-

Chem-Impex. (n.d.). 5-Amino-2,4-dichlorophenol. Retrieved from [Link]

-

PubChem. (n.d.). 5-Amino-2,4-dichlorophenol. National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]

- Google Patents. (n.d.). CN112920060A - Synthesis device and application of 2, 6-dichloro-4-aminophenol.

-

LookChem. (2025). The Versatility of 4-Amino-2,6-dichlorophenol in Pharmaceutical Manufacturing. Retrieved from [Link]

-

European Commission. (2007). Opinion of the Scientific Committee on Consumer Products on 3-amino-2,4-dichlorophenol HCl (A43). Retrieved from [Link]

-

European Commission. (2005). Opinion of the Scientific Committee on Consumer Products on 2-amino-6-chloro-4-nitrophenol (B99). Retrieved from [Link]

Sources

2-Amino-4,5-dichlorophenol molecular weight

An In-Depth Technical Guide to 2-Amino-4,5-dichlorophenol: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 28443-57-4), a key chemical intermediate. The document is structured to serve researchers, scientists, and drug development professionals by detailing the compound's core physicochemical properties, outlining a robust synthetic pathway with a detailed experimental protocol, discussing its applications as a versatile building block in organic synthesis, and providing critical safety and handling information. The central thesis is that the unique arrangement of amino, hydroxyl, and dichloro functional groups on the phenol ring makes this compound a valuable precursor for the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical industries.

Core Physicochemical & Structural Properties

This compound is a substituted aromatic compound whose utility is largely defined by its fundamental chemical and physical characteristics. Accurate knowledge of these properties is paramount for its application in quantitative synthesis and material characterization. The molecular weight, a primary identifier, is 178.02 g/mol .[1]

| Property | Value | Source(s) |

| Molecular Weight | 178.02 g/mol | [1] |

| Exact Mass | 176.9748192 Da | [2] |

| Chemical Formula | C₆H₅Cl₂NO | [1][2] |

| IUPAC Name | This compound | [2] |

| CAS Number | 28443-57-4 | [1][2] |

| Physical Form | Solid | [1] |

| Melting Point | 174-175 °C | [1] |

| Boiling Point | 309.1 °C (at 760 mmHg) | [1] |

| SMILES | C1=C(C(=CC(=C1Cl)Cl)O)N | |

| InChIKey | UVIBWGFLURLRHR-UHFFFAOYSA-N | [2] |

Synthesis and Characterization

The synthesis of this compound is most commonly achieved through the chemical reduction of its nitro precursor, 4,5-dichloro-2-nitrophenol. This transformation is a cornerstone of aromatic chemistry, as the selective reduction of a nitro group to an amine is a high-yielding and well-understood process.

Synthetic Rationale and Workflow

The choice of a nitro-reduction pathway is based on the accessibility of the starting nitrophenol and the efficiency of the reduction. Reagents such as iron powder in acidic medium, tin(II) chloride, or catalytic hydrogenation are effective for this purpose. The iron-based reduction is often preferred in laboratory settings for its cost-effectiveness and procedural simplicity.[3] The workflow involves the reduction of the nitro group, followed by a basic workup to deprotonate the phenol and precipitate iron salts, and finally, acidification to precipitate the desired aminophenol product.

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol: Reduction of 4,5-dichloro-2-nitrophenol

This protocol is a representative method adapted from standard procedures for nitro group reduction.[3]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, charge finely powdered iron (3 molar equivalents) and ammonium chloride solution (10% w/v).

-

Heating: Heat the stirred suspension to 80-90 °C in a water bath.

-

Addition of Starting Material: Dissolve 4,5-dichloro-2-nitrophenol (1 molar equivalent) in ethanol or a similar solvent and add it dropwise to the heated iron suspension over 30-45 minutes. The exothermic reaction should be controlled by the addition rate.

-

Reaction Monitoring (Self-Validation): Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting nitrophenol spot (typically yellow) indicates reaction completion. A test on filter paper should show a nearly colorless reaction mixture.[3]

-

Workup - Isolation of Crude Product: Upon completion, add a hot solution of sodium hydroxide to make the mixture strongly basic. This dissolves the product as its sodium phenoxide salt and precipitates iron oxides.

-

Filtration: Filter the hot mixture through a bed of celite to remove the iron sludge. Wash the filter cake thoroughly with hot water.

-

Precipitation: Combine the filtrate and washings. While still warm, carefully acidify with concentrated hydrochloric acid until the solution is just acidic to litmus paper. The this compound will precipitate out of the solution.

-

Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration, wash with cold water, and dry. For higher purity, recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water).

-

Characterization: Confirm the identity and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry. The melting point should be sharp and match the literature value (174-175 °C).[1]

Applications in Research and Drug Development

This compound is primarily utilized as an intermediate or building block in the synthesis of more complex molecules. Its value stems from the three distinct functional regions on its scaffold:

-

The Amino Group: A potent nucleophile and a site for diazotization, acylation, or alkylation reactions to build larger molecular frameworks.

-

The Hydroxyl Group: Can be alkylated to form ethers or acylated to form esters, providing another handle for synthetic elaboration.

-

The Dichlorinated Aromatic Ring: The chlorine atoms influence the electronic properties (pKa) of the amino and hydroxyl groups and provide steric bulk. They also serve as potential sites for advanced cross-coupling reactions.

While specific, large-scale applications for the 4,5-dichloro isomer are not as widely documented as for other isomers, its structural motifs are highly relevant in medicinal and materials chemistry. For instance, related aminodichlorophenol isomers are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals.

-

Pharmaceutical Precursor: The aminophenol scaffold is present in numerous bioactive molecules. The related compound 5-Amino-2,4-dichlorophenol serves as an intermediate in synthesizing anti-inflammatory and analgesic drugs.[4]

-

Agrochemical Synthesis: Other isomers, such as 2-amino-4,6-dichlorophenol and 2,6-dichloro-4-aminophenol, are critical for manufacturing pesticides and herbicides like Oxyclozanide and Chlorfluazuron.[5][6]

-

Dye Manufacturing: The core structure is also suitable for producing azo dyes, where the amino group can be diazotized and coupled with other aromatic systems.[4]

The utility of this compound in a drug development context lies in its potential as a starting point for generating libraries of novel compounds to be screened for biological activity.

Safety, Handling, and Storage

Proper handling of this compound is essential due to its potential health hazards. It is classified as harmful and an irritant.[1][2]

GHS Hazard Classification

| Hazard Class | Code | Description | Source(s) |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [2] |

| Acute Toxicity, Dermal | H312 | Harmful in contact with skin | [2] |

| Skin Irritation | H315 | Causes skin irritation | [2] |

| Eye Irritation | H319 | Causes serious eye irritation | [2] |

| Acute Toxicity, Inhalation | H332 | Harmful if inhaled | [2] |

| Specific target organ toxicity | H335 | May cause respiratory irritation | [1][2] |

Recommended Handling and Storage

-

Engineering Controls: Use only under a chemical fume hood to avoid inhalation of dust or vapors.[7]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[7]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[7]

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place. For long-term stability, storage at 4°C, protected from light, and under an inert atmosphere like nitrogen is recommended.[1]

-

Incompatibilities: Avoid contact with strong oxidizing agents.[7]

Conclusion

This compound is a chemical compound of significant synthetic value. With a molecular weight of 178.02 g/mol , its true utility is derived from its multifunctional chemical architecture. The presence of reactive amino and hydroxyl groups, combined with the modulating effects of the dichloro-substituted phenyl ring, makes it a versatile precursor for creating diverse and complex molecular targets. While its primary role is as a chemical intermediate, the established importance of the aminodichlorophenol scaffold in pharmaceuticals, dyes, and agrochemicals underscores its potential for innovation in research and development. Adherence to strict safety protocols is mandatory when handling this compound to mitigate its associated health hazards.

References

-

This compound | C6H5Cl2NO | CID 3015415. PubChem. [Link]

-

Preparation of 2-amino-4-chlorophenol. PrepChem.com. [Link]

-

Synthesis method of 2, 6-dichloro-4-aminophenol. Eureka | Patsnap. [Link]

-

The Versatility of 4-Amino-2,6-dichlorophenol in Pharmaceutical Manufacturing. LookChem. [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Synthesis method of 2, 6-dichloro-4-aminophenol - Eureka | Patsnap [eureka.patsnap.com]

- 6. cionpharma.com [cionpharma.com]

- 7. fishersci.com [fishersci.com]

physical properties of 2-Amino-4,5-dichlorophenol

An In-depth Technical Guide to the Physical Properties of 2-Amino-4,5-dichlorophenol

Executive Summary: This document provides a comprehensive technical overview of the core physical and chemical properties of this compound (CAS No: 28443-57-4), a significant chemical intermediate in various synthetic applications, including pharmaceuticals and dyes. While foundational data such as molecular weight, melting point, and boiling point are well-established, this guide also addresses the current gaps in publicly available experimental data for properties like solubility, pKa, and detailed spectroscopic profiles. By synthesizing established data with predictive analysis based on structural analogues, this whitepaper offers researchers and drug development professionals a critical evaluation of the compound's characteristics. Furthermore, it provides robust, field-proven experimental protocols for determining these properties, ensuring a self-validating approach to its characterization. The insights herein are crucial for process optimization, formulation development, and analytical method validation.

Chemical Identity and Significance

This compound is a substituted aromatic compound featuring an aniline and a phenol moiety, with two chlorine atoms on the benzene ring. This unique combination of functional groups makes it a versatile precursor in organic synthesis. Its identity is established by the following key identifiers:

-

IUPAC Name: this compound[1]

-

CAS Number: 28443-57-4[1]

-

Molecular Formula: C₆H₅Cl₂NO[1]

-

Synonyms: 4,5-Dichloro-2-aminophenol, 3,4-dichloro-6-aminophenol[1]

In the context of drug development, understanding the physicochemical properties of such intermediates is paramount. These properties directly influence reaction kinetics, purification strategies, formulation design, and even the toxicological profile of downstream active pharmaceutical ingredients (APIs).

Core Physicochemical Properties

The fundamental physical properties of a compound govern its behavior in both chemical and biological systems. The following table summarizes the known and predicted data for this compound.

| Property | Value | Source |

| Molecular Weight | 178.02 g/mol | [2] |

| Appearance | Solid | [2] |

| Melting Point | 174-175 °C | [2] |

| Boiling Point | 309.1 °C (at 760 mmHg) | [2] |

| Solubility | Data not experimentally determined. Predicted to be soluble in polar organic solvents (e.g., DMSO, Ethanol, Methanol) and poorly soluble in water. | [3] |

| Acidity Constant (pKa) | Data not experimentally determined. Predicted to be in the range of 7.5 - 8.0 based on structural analogues. | [4][5] |

Molecular Structure and Weight

The calculated molecular weight of this compound is approximately 178.01 g/mol .[1] Commercial suppliers often list it as 178.02 g/mol .[2] This value is fundamental for all stoichiometric calculations in synthetic protocols.

Physical State and Appearance

This compound is a solid at standard temperature and pressure.[2] While specific color and crystalline form data are not detailed in readily available literature, related aminophenols are often described as crystalline powders, ranging from light brown to off-white.[6] Purity can significantly impact appearance.

Melting and Boiling Points

The melting point is a sharp, well-defined range of 174-175 °C , indicating a relatively pure crystalline solid.[2] The boiling point is reported to be 309.1 °C at atmospheric pressure, suggesting low volatility under standard conditions.[2] This high boiling point is expected due to the potential for intermolecular hydrogen bonding from the amino and hydroxyl groups.

Solubility Characteristics

Expert Insight: While quantitative solubility data is not available in the literature, the amphoteric nature of this compound allows for expert prediction of its behavior. The molecule possesses a weakly basic amino group and a weakly acidic phenolic hydroxyl group, making its solubility highly pH-dependent.[3]

-

In Neutral Organic Solvents: Based on the "like dissolves like" principle and data from similar compounds, it is expected to be soluble in polar organic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and alcohols (e.g., ethanol, methanol).[3][7]

-

In Aqueous Media: Its solubility in neutral water is predicted to be low. However, in acidic aqueous solutions (pH < 2), the amino group will be protonated (-NH₃⁺), forming a salt and significantly increasing aqueous solubility.[3] Conversely, in alkaline solutions (pH > 10), the phenolic proton will be abstracted to form a phenoxide salt (-O⁻), which also enhances aqueous solubility.[3] This behavior is critical for designing extraction, purification, and formulation protocols.

Acidity Constant (pKa)

Expert Insight: An experimental pKa for this compound has not been reported. However, we can estimate its value based on related structures. The pKa of 2,5-dichlorophenol is 7.51.[5] A predicted pKa for the isomer 2-amino-4,6-dichlorophenol is 7.85.[4][8] The electron-donating amino group and electron-withdrawing chlorine atoms have opposing effects on the acidity of the phenolic proton. It is reasonable to hypothesize that the pKa of the phenolic group in this compound lies within the 7.5 to 8.0 range . A second pKa for the protonation of the amino group would be expected in the acidic range (approx. 2-4). Experimental determination is required for confirmation.

Spectroscopic Profile (Predicted)

No experimental spectra for this compound are available in common public databases. However, a detailed prediction of its spectral characteristics can be made based on its functional groups. This predictive analysis is an essential tool for researchers in the absence of empirical data, for instance, when monitoring a reaction where this compound is a potential intermediate.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The substituted benzene ring is a strong chromophore. Based on data for other chlorophenols and aminophenols, absorption maxima are expected in the UV region.[9][10] Two primary absorption bands would be predicted:

-

A strong band around 220-240 nm .

-

A weaker, broader band around 280-310 nm . The exact λmax and molar absorptivity (ε) would be solvent-dependent (solvatochromism).

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrations of its key functional groups:

-

O-H Stretch: A broad absorption band in the region of 3200-3500 cm⁻¹ .

-

N-H Stretch: Two sharp peaks (for the primary amine -NH₂) in the region of 3300-3500 cm⁻¹ , potentially overlapping with the O-H stretch.

-

C=C Stretch (Aromatic): Multiple sharp peaks between 1450-1600 cm⁻¹ .

-

C-O Stretch (Phenolic): A strong peak around 1200-1260 cm⁻¹ .

-

C-N Stretch: An absorption in the 1250-1350 cm⁻¹ region.

-

C-Cl Stretch: Strong absorptions in the fingerprint region, typically around 700-850 cm⁻¹ .

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The aromatic region would be most informative. The molecule has two aromatic protons. Due to their positions on the ring relative to the other substituents, they would appear as distinct signals, likely doublets or singlets depending on coupling, in the 6.5-7.5 ppm range. The protons of the -NH₂ and -OH groups would appear as broad singlets, and their chemical shifts would be highly dependent on the solvent and concentration.

-

¹³C NMR: Six distinct signals for the aromatic carbons are expected. The carbon bearing the hydroxyl group (C-O) would be the most deshielded, appearing around 145-155 ppm . The carbon attached to the amino group (C-N) would appear around 135-145 ppm . The two carbons bonded to chlorine (C-Cl) would be found around 120-130 ppm , while the remaining two carbons (C-H) would be further upfield.

Experimental Methodologies

To address the data gaps identified, the following standard operating procedures are provided. These protocols are designed to be self-validating and are standard practice in chemical research and development.

Protocol for Melting Point Determination (Capillary Method)

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.

-

Capillary Loading: Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Instrumentation: Place the capillary tube in a calibrated melting point apparatus.

-

Heating: Heat the apparatus rapidly to about 15-20 °C below the expected melting point (174 °C). Then, decrease the heating rate to 1-2 °C per minute.

-

Observation: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point range is T₁-T₂. For a pure substance, this range should be narrow (< 2 °C).

Protocol for Solubility Assessment (Shake-Flask Method)

This protocol determines the equilibrium solubility in a given solvent at a specified temperature.

-

System Preparation: Add an excess amount of this compound to a known volume of the selected solvent (e.g., water, ethanol, DMSO) in a sealed, thermostatted vessel.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the suspension to settle. Centrifuge or filter the sample to separate the saturated solution from the excess solid.

-

Quantification: Accurately dilute a known volume of the clear, saturated solution. Analyze the concentration of the solute using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy (against a calibration curve).

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L.

}

Protocol for Spectroscopic Analysis

-

Sample Preparation:

-

NMR: Dissolve ~5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

IR (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

UV-Vis: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, acetonitrile) to an absorbance below 1.5 AU.

-

-

Instrument Setup: Calibrate and blank the spectrometer according to the manufacturer's instructions.

-

Data Acquisition:

-

NMR: Acquire ¹H, ¹³C, and other relevant spectra (e.g., DEPT).

-

IR: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.

-

UV-Vis: Scan the sample over a range of 200-800 nm.

-

-

Data Processing: Process the raw data (e.g., Fourier transform, baseline correction) and analyze the resulting spectra to identify characteristic peaks, shifts, and coupling constants.

Application in R&D: A Causal Perspective

The are not merely data points; they are critical parameters that dictate its application and handling in a research and development setting.

}

-

Expertise & Causality: A high melting point suggests high crystalline lattice energy, which often correlates with lower solubility. Understanding this allows a scientist to proactively choose an appropriate high-boiling point solvent for a reaction to ensure the compound remains in solution. The pKa value directly informs the pH required for an aqueous extraction; to isolate the compound in an organic layer, the aqueous pH must be adjusted to its isoelectric point where it is least soluble.

-

Trustworthiness & Validation: The spectroscopic profile acts as a fingerprint. A synthetic chemist must validate the identity and purity of their synthesized this compound against its known (or, in this case, predicted) spectral data before proceeding to the next step. Any deviation signals impurities or an incorrect structure, preventing costly failures downstream.

Safety and Handling

This compound is classified with several hazards that necessitate careful handling in a laboratory setting.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Pictograms: GHS07 (Exclamation Mark).[2]

-

Precautionary Measures: Use only in a well-ventilated area or chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust. Wash hands thoroughly after handling.[11]

Conclusion

This compound is a valuable chemical intermediate with well-defined thermal properties. This guide has synthesized the available empirical data and provided expert-driven predictions for key properties such as solubility, pKa, and spectroscopic characteristics, where experimental data is currently lacking. By furnishing detailed, actionable protocols for their determination, this document empowers researchers and drug development professionals to fully characterize this compound. A thorough understanding and experimental validation of these physical properties are not academic exercises; they are foundational to ensuring the efficiency, safety, and success of the entire development lifecycle.

References

Sources

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 28443-57-4 [sigmaaldrich.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 2-AMINO-4,6-DICHLOROPHENOL CAS#: 527-62-8 [m.chemicalbook.com]

- 5. 2,5-Dichlorophenol | C6H4Cl2O | CID 66 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Amino-4-chlorophenol | C6H6ClNO | CID 7265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 2-AMINO-4,6-DICHLOROPHENOL manufacturers and suppliers in india [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. UV-Vis Spectrum of 2-Amino-4-nitrophenol | SIELC Technologies [sielc.com]

- 11. 2-Amino-4-chlorophenol(95-85-2) 1H NMR [m.chemicalbook.com]

An In-depth Technical Guide to the Solubility of 2-Amino-4,5-dichlorophenol in Organic Solvents

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, manufacturability, and overall therapeutic efficacy. This technical guide provides a comprehensive overview of the solubility characteristics of 2-Amino-4,5-dichlorophenol, a key chemical intermediate. In the absence of extensive publicly available quantitative solubility data for this compound, this document serves as a practical resource for researchers to determine its solubility in various organic solvents. A detailed, step-by-step experimental protocol using the robust shake-flask method is provided, coupled with guidance on solvent selection based on physicochemical principles. Furthermore, this guide delves into the theoretical underpinnings of solubility, exploring the interplay of molecular structure, solvent properties, and intermolecular forces.

Introduction: The Critical Role of Solubility in a Scientific Context

In the realms of pharmaceutical development and synthetic chemistry, understanding the solubility of a compound is not merely a matter of academic curiosity; it is a fundamental prerequisite for success. For a compound like this compound, which serves as a building block in the synthesis of more complex molecules, its solubility profile dictates the choice of reaction media, influences purification strategies such as crystallization, and ultimately impacts the yield and purity of the final product. In the context of drug development, poor solubility of an API can lead to low and erratic absorption in the body, posing significant challenges to achieving therapeutic concentrations. Therefore, a thorough characterization of the solubility of this compound in a range of pharmaceutically and industrially relevant organic solvents is of paramount importance.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior. These properties, summarized in Table 1, provide insights into the intermolecular forces at play and can guide the selection of appropriate solvents for experimental investigation.

| Property | Value | Source |

| Molecular Formula | C₆H₅Cl₂NO | |

| Molecular Weight | 178.02 g/mol | |

| Melting Point | 174-175 °C | |

| Boiling Point | 309.1 °C at 760 mmHg | |

| Appearance | Solid |

The presence of an amino (-NH₂) and a hydroxyl (-OH) group on the aromatic ring suggests that this compound is a polar molecule capable of acting as both a hydrogen bond donor and acceptor. The two chlorine atoms contribute to the molecule's overall polarity and molecular weight. These structural features are key to understanding its interactions with different solvents.

Qualitative Solubility Profile and Solvent Selection Rationale

While specific quantitative solubility data for this compound is scarce in the public domain, the principle of "like dissolves like" provides a strong basis for predicting its general solubility behavior. The polarity of the solvent plays a crucial role in its ability to dissolve a polar solute like this compound.

-

Polar Protic Solvents: Solvents such as methanol, ethanol, and isopropanol possess hydroxyl groups and can engage in hydrogen bonding with the amino and hydroxyl groups of the solute. Therefore, good solubility is anticipated in these solvents.

-

Polar Aprotic Solvents: Solvents like acetone, ethyl acetate, dimethyl sulfoxide (DMSO), and N,N-dimethylformamide (DMF) have significant dipole moments but lack O-H or N-H bonds. Their ability to act as hydrogen bond acceptors suggests they will also be effective solvents. DMSO and DMF are particularly strong polar aprotic solvents and are expected to exhibit high solvating power for this compound.

-

Nonpolar Solvents: Solvents with low polarity, such as toluene and dichloromethane, are less likely to effectively solvate the polar functional groups of this compound. Consequently, lower solubility is expected in these solvents.

Based on these principles, a range of solvents from different classes should be selected for experimental solubility determination to obtain a comprehensive profile.

Experimental Determination of Solubility: A Step-by-Step Protocol

The following detailed protocol for the shake-flask method, a gold-standard technique for determining equilibrium solubility, is provided to enable researchers to generate accurate and reliable data for this compound.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Analytical balance (± 0.1 mg)

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

HPLC column (e.g., C18 reverse-phase)

Experimental Workflow

The logical flow of the experimental protocol is illustrated in the following diagram:

Key factors influencing the solubility of this compound.

-

Solute-Solvent Interactions: The extent to which the solvent molecules can overcome the intermolecular forces holding the solute molecules together in the crystal lattice is the primary determinant of solubility. For this compound, the key interactions are:

-

Hydrogen Bonding: The amino and hydroxyl groups can form strong hydrogen bonds with protic and aprotic polar solvents.

-

Dipole-Dipole Interactions: The polar nature of the molecule allows for dipole-dipole interactions with polar solvents.

-

Van der Waals Forces: These forces are present in all solute-solvent interactions.

-

-

Crystal Lattice Energy: The strength of the forces holding the this compound molecules in the solid state must be overcome for dissolution to occur. A higher crystal lattice energy generally corresponds to lower solubility.

-

Temperature: The solubility of most solid compounds in organic solvents increases with temperature. This is because the dissolution process is often endothermic, meaning it absorbs heat.

-

pH (in aqueous or mixed aqueous-organic systems): The amino group of this compound is basic and can be protonated in acidic conditions, while the phenolic hydroxyl group is acidic and can be deprotonated in basic conditions. Ionization of the molecule generally leads to a significant increase in its aqueous solubility.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. While quantitative data in the public domain is limited, the detailed experimental protocol and the discussion of the underlying physicochemical principles empower researchers to generate this critical data in-house. A thorough understanding of the solubility profile of this important chemical intermediate is essential for optimizing its use in chemical synthesis and for the development of new pharmaceutical agents. The methodologies and concepts presented herein are intended to serve as a valuable resource for scientists and researchers in their pursuit of robust and reliable scientific outcomes.

References

-